molecular formula C13H15N3O2S2 B2821343 2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1019111-60-4

2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2821343
CAS No.: 1019111-60-4
M. Wt: 309.4
InChI Key: BEZRIEWWBUDSSV-UHFFFAOYSA-N
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Description

2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Thioether Formation: The next step involves the introduction of the thioether linkage. This is usually done by reacting the thiazole derivative with a thiol compound in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Thiazole Derivatives: From reduction reactions.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiazole ring and the methoxyphenyl group contributes to its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the thiazole ring.

    Thioether derivatives: Compounds with similar thioether linkages but different aromatic groups.

Uniqueness

2-(((2-aminothiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is unique due to the combination of the thiazole ring, thioether linkage, and methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-18-11-4-2-9(3-5-11)15-12(17)8-19-6-10-7-20-13(14)16-10/h2-5,7H,6,8H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZRIEWWBUDSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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